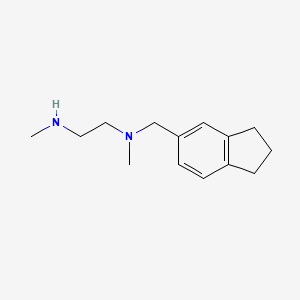
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine, also known as DMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMID is a chiral diamine that has been used in the synthesis of a range of chiral compounds.
Wirkmechanismus
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine acts as a chiral ligand in catalytic reactions, forming a complex with the metal catalyst. The chiral ligand-metal complex then interacts with the substrate to form the desired chiral product. The mechanism of action of this compound in the synthesis of chiral compounds is still under investigation.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. This compound has been used in the synthesis of chiral drugs and natural products, which have shown promising results in various biological assays.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has several advantages as a chiral ligand, including high enantioselectivity, low cost, and ease of synthesis. However, this compound has limitations in some catalytic reactions, such as asymmetric hydrogenation of ketones, where it has shown low catalytic activity. This compound also requires careful handling due to its air and moisture sensitivity.
Zukünftige Richtungen
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has shown promising results in the synthesis of chiral compounds and has potential applications in various fields. Future research could focus on the development of new methods for the synthesis of this compound and its derivatives. This compound could also be used in the synthesis of new chiral drugs and natural products with potential therapeutic applications. Further studies on the mechanism of action of this compound could provide insights into its catalytic activity and help in the development of more efficient chiral ligands.
Synthesemethoden
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine can be synthesized using a variety of methods, including the reduction of 1,2-diamine-1,2-diphenylethane with sodium borohydride, the reaction of 1,2-diamine-1,2-diphenylethane with 2,3-dihydro-1H-indene, and the reaction of 1,2-diamine-1,2-diphenylethane with 2,3-dihydro-1H-indene-5-carboxaldehyde. The latter method has been found to be the most efficient and has been used in most of the studies on this compound.
Wissenschaftliche Forschungsanwendungen
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has been used as a chiral ligand in various catalytic reactions, including asymmetric hydrogenation, asymmetric epoxidation, and asymmetric allylation. This compound has also been used in the synthesis of chiral compounds such as chiral amino alcohols, chiral diamines, and chiral imines. This compound has shown promising results in the synthesis of chiral drugs and natural products.
Eigenschaften
IUPAC Name |
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-8-9-16(2)11-12-6-7-13-4-3-5-14(13)10-12/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWMHJYWOVYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
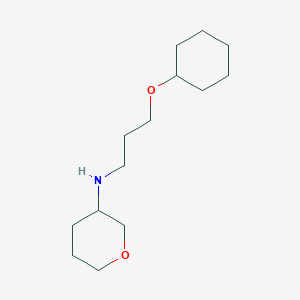
![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)

![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)

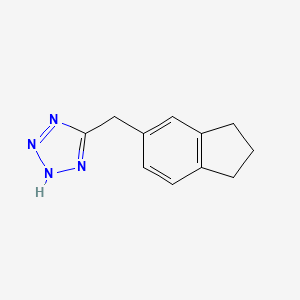
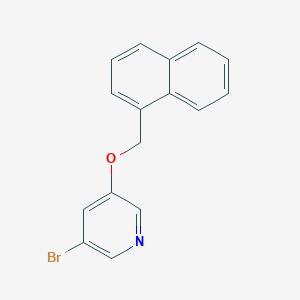
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
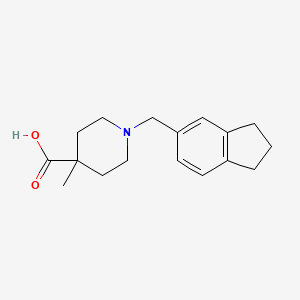
![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)
